2-(2-chlorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Description

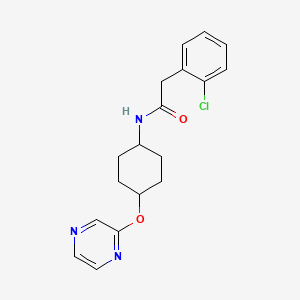

2-(2-Chlorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a synthetic small molecule characterized by a 2-chlorophenyl group linked via an acetamide moiety to a trans-1,4-cyclohexyl backbone substituted with a pyrazin-2-yloxy group. Its stereochemistry ((1r,4r)-configuration) and heterocyclic pyrazine substituent distinguish it from structurally related compounds.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c19-16-4-2-1-3-13(16)11-17(23)22-14-5-7-15(8-6-14)24-18-12-20-9-10-21-18/h1-4,9-10,12,14-15H,5-8,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEOUNBGPLKJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CC=CC=C2Cl)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenyl)-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by various studies and data tables.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 305.80 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through modulation of specific receptors and enzymes involved in cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial potential of various chloroacetamides, including derivatives with similar structures to the compound . The results indicated that compounds with halogenated phenyl rings exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism of action was linked to the ability of these compounds to penetrate bacterial cell membranes effectively due to their lipophilicity .

Antiviral Activity

Research on N-heterocycles has shown that compounds similar to this compound exhibit promising antiviral properties. For instance, certain derivatives demonstrated activity against HIV by inhibiting reverse transcriptase, showcasing the potential of this class of compounds in antiviral therapy .

Case Studies

-

Antimicrobial Screening :

- A series of N-substituted phenyl-2-chloroacetamides were synthesized and screened for antimicrobial activity. The study found that compounds with a chlorophenyl group showed enhanced efficacy against both Gram-positive and Gram-negative bacteria, indicating the importance of substituent positioning on the phenyl ring for biological activity .

- Antiviral Efficacy :

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related acetamide derivatives are outlined below:

Core Structural Variations

Pharmacological and Physicochemical Properties

SAR Insights

- Pyrazine vs. Phenoxy Substituents: The pyrazine moiety in the target compound may enhance solubility or target binding compared to chlorophenoxy groups in ISRIB analogs, which are bulkier and more lipophilic .

- Chlorophenyl Position: The 2-chlorophenyl group (vs.

- Cyclohexyl Configuration : The (1r,4r)-stereochemistry is critical for maintaining spatial alignment of substituents, as seen in eIF2B-active ISRIB derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.